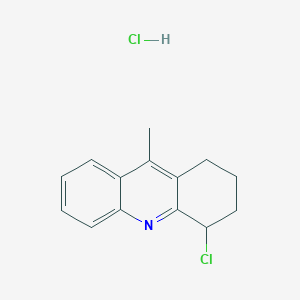

8-Chloroquinolin-3-amine

説明

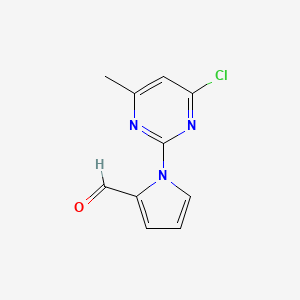

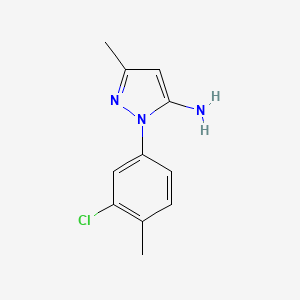

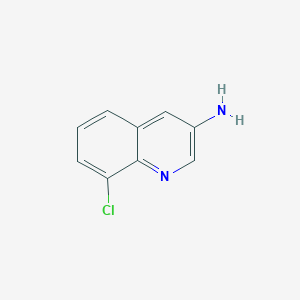

8-Chloroquinolin-3-amine is a chemical compound with the CAS Number: 347146-21-8 . It has a molecular weight of 178.62 and its IUPAC name is 8-chloro-3-quinolinamine . It is a solid at room temperature .

Synthesis Analysis

The synthesis of quinoline derivatives, such as this compound, has been a subject of interest in recent years due to their versatile applications in industrial and synthetic organic chemistry . Various synthesis protocols have been reported, including Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . These classical synthesis protocols involve the condensation of a primary aryl amine with a 1,3-diketone or β-keto-aldehyde or 1,3-dialdehyde, giving an enamine intermediate which is further heated in a strong acid, and later cyclodehydration to afford quinoline .Molecular Structure Analysis

The molecular structure of this compound consists of a total of 20 bonds. There are 13 non-H bonds, 11 multiple bonds, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 primary aromatic amine, and 1 Pyridine .Chemical Reactions Analysis

The chemical reactions involving this compound are part of the broader field of quinoline chemistry. The reactions typically involve the construction and functionalization of the quinoline scaffold . For example, the condensation of primary aryl amine with β-diketone in acid catalysis, followed by ring closure of a Schiff base, affords quinoline .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .科学的研究の応用

Antibacterial Properties

A study by Al-Hiari et al. (2007) focused on synthesizing new 8-nitrofluoroquinolone derivatives, involving 8-chloroquinolin-3-amine, and exploring their antibacterial properties. These compounds exhibited significant antibacterial activity against both gram-positive and gram-negative strains, particularly effective against S. aureus with a minimum inhibitory concentration (MIC) range of approximately 2-5 microg/mL. This study underscores the potential of this compound derivatives in developing new antibacterial agents (Al-Hiari et al., 2007).

Antifungal and Antidepressant Activities

Kumar et al. (2011) synthesized a series of derivatives involving 2-chloro-8-methylquinoline amine, structurally related to this compound, to assess their antifungal and antidepressant properties. These compounds showed promising antifungal activity against various strains and significant antidepressant activity, highlighting their potential therapeutic applications (Kumar et al., 2011).

Antimalarial Activity

Ekengard et al. (2015) investigated ruthenium and osmium arene complexes containing ligands based on the 4-chloroquinoline framework, related to this compound. These complexes were evaluated for their antimalarial activity against Plasmodium falciparum strains. The results showed that while coordination with ruthenium and osmium reduced the antimalarial activity compared to free ligands, some complexes had promising antimalarial properties (Ekengard et al., 2015).

Applications in Cell Physiology

Asad et al. (2017) explored the use of tertiary amines linked to this compound derivatives for applications in studying cell physiology. They demonstrated efficient release of bioactive molecules through photoactivation, which could be highly beneficial in gene editing and other cellular processes (Asad et al., 2017).

Applications in Organic Chemistry

A study by Lu et al. (2018) described an acid-promoted cascade reaction involving 4-chloroquinolin-3-yl carbamates, structurally related to this compound, for the assembly of imidazo[4,5-c]quinolin-2-one derivatives. This study highlights the utility of chloroquinolin derivatives in advanced organic synthesis and the development of bioactive compounds (Lu et al., 2018).

Safety and Hazards

The safety information for 8-Chloroquinolin-3-amine includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and specific procedures if the compound is on the skin or in the eyes, or if it is ingested .

作用機序

Target of Action

It is structurally similar to chloroquine, an antimalarial drug . Chloroquine primarily targets the heme polymerase in malarial trophozoites .

Mode of Action

Chloroquine, a structurally related compound, inhibits the action of heme polymerase in malarial trophozoites, preventing the conversion of heme to hemazoin . This leads to the accumulation of toxic heme, killing the parasite

Biochemical Pathways

Quinoline compounds have been associated with the pi3k/akt/mtor signaling pathway, which plays a role in multiple cancers by apoptosis and cell proliferation .

Pharmacokinetics

Chloroquine, a related compound, is known to be 46-74% bound to plasma proteins . The ADME properties of 8-Chloroquinolin-3-amine and their impact on bioavailability would need further investigation.

Result of Action

One of the quinoline amines, 2-chloro-8-methyl-n-(quinolin-5-yl)quinolin-4-amine, has shown anticancer activity against a non-small cell lung cancer cell line, a549 .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, nutrition is known to mutually affect and be affected by neurotransmitters . .

特性

IUPAC Name |

8-chloroquinolin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c10-8-3-1-2-6-4-7(11)5-12-9(6)8/h1-5H,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUEFQGAQNYYPQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CN=C2C(=C1)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301313265 | |

| Record name | 8-Chloro-3-quinolinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301313265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

347146-21-8 | |

| Record name | 8-Chloro-3-quinolinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=347146-21-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Chloro-3-quinolinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301313265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。